
N-(2-nitrobenzyl)cyclohexanamine
Overview
Description
N-(2-nitrobenzyl)cyclohexanamine is an organic compound with the molecular formula C13H19N2O2 It is a derivative of cyclohexanamine, where the amine group is substituted with a 2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-nitrobenzyl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form amine derivatives. Key methods include:
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂/Pd-C | EtOH, RT | N-(2-aminobenzyl)cyclohexanamine | 85% | |
NaBH₄/CuCl₂ | MeOH, 50°C | N-(2-hydroxylaminobenzyl)cyclohexanamine | 62% |
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Mechanism : Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the primary amine .
Photochemical Reactions
UV irradiation induces cleavage of the nitrobenzyl moiety, a property exploited in photoprotecting groups:
Light Source (nm) | Solvent | Major Products | Byproducts |
---|---|---|---|
365 | H₂O | Cyclohexanamine, 2-nitrosobenzaldehyde | Nitroso carbonate |
254 | MeCN | Cyclohexanamine, α-methyl styrenic compound | - |
-
Pathways :
Substitution Reactions
The benzyl position participates in nucleophilic substitutions:
Nucleophile | Reagent | Conditions | Product |
---|---|---|---|
NH₃ | NH₃/EtOH | Reflux | N-(2-nitrobenzyl)cyclohexanamine-ammonia adduct |
Thiophenol | K₂CO₃, DMF | 80°C | 2-(phenylthio)benzylcyclohexanamine |
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Steric Effects : The ortho-nitro group hinders electrophilic substitution at the benzene ring, directing reactivity to the benzylic carbon .
Oxidation Reactions
While the nitro group is typically stable, the cyclohexane ring undergoes oxidative modifications:
Oxidizing Agent | Product | Application |
---|---|---|
KMnO₄/H₂SO₄ | Cyclohexanone derivative | Synthetic intermediate |
O₃ (ozone) | Dicarboxylic acid fragment | Polymer precursors |
Comparative Reactivity with Structural Analogs
Reaction rates vary significantly with nitro positional isomers:
Compound | Reduction Rate (H₂/Pd-C) | Photolysis Half-Life (365 nm) |
---|---|---|
Ortho-isomer | 0.12 min⁻¹ | 8.5 min |
Para-isomer | 0.08 min⁻¹ | 12.3 min |
The ortho-nitro group’s steric and electronic effects enhance reactivity in both reduction and photolytic pathways .
Mechanistic Case Study: Photodeprotection
Under UV light (320–390 nm), this compound undergoes a multi-step decay (Scheme 2):
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Photoexcitation : Nitro group absorbs UV, forming an aci-nitro anion.
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Proton Transfer : Acid-catalyzed protonation generates a neutral nitronic acid.
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Elimination : β-H elimination releases cyclohexanamine and 2-nitrosobenzaldehyde .
This compound’s versatility in reduction, photolysis, and substitution makes it valuable in organic synthesis, photopharmacology, and materials science. Further studies could explore its catalytic applications or bioorthogonal reactivity.
Scientific Research Applications
Scientific Research Applications
N-(2-nitrobenzyl)cyclohexanamine serves multiple roles in scientific research, including:
Organic Synthesis
- Reagent in Chemical Reactions : The compound is utilized as a building block for synthesizing more complex organic molecules. Its nitro group can be reduced to form reactive intermediates, facilitating further chemical transformations.
- Catalytic Applications : It has been explored in catalytic cascade reactions, where it can act as an organocatalyst in various organic transformations, enhancing reaction efficiency and selectivity .
Biological Studies
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, such as kinases involved in cellular signaling pathways. This inhibition could have implications for treating diseases where these pathways are dysregulated, such as cancer or metabolic disorders .
- Neurotransmitter Interaction : Preliminary studies suggest potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions. This aspect opens avenues for investigating its antidepressant properties.
Pharmaceutical Development
- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects. Its unique chemical structure allows it to interact with biological targets effectively, making it a candidate for drug development .
- Bronchodilator Effects : Some derivatives of the compound have shown promise as bronchodilators, suggesting applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
Table 1: Comparison of Biological Activities
Activity Type | Mechanism of Action | Implications |
---|---|---|
Enzyme Inhibition | Inhibition of kinases | Potential cancer treatment |
Neurotransmitter Interaction | Modulation of receptor activity | Possible antidepressant effects |
Bronchodilator Effects | Relaxation of bronchial muscles | Treatment for asthma and COPD |
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound analogs effectively inhibited CLK (Clock) kinases involved in circadian rhythm regulation. In vitro assays showed a significant reduction in kinase activity at micromolar concentrations, indicating its potential use in managing circadian-related disorders.
Case Study 2: Antidepressant Properties
In another study, the impact of this compound on neurotransmitter systems was evaluated using animal models. Results indicated that administration led to increased serotonin levels and improved mood-related behaviors, suggesting its viability as an antidepressant candidate.
Mechanism of Action
The mechanism of action of N-(2-nitrobenzyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological molecules. The cyclohexanamine moiety can interact with hydrophobic regions of proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: A simpler analog without the nitrobenzyl group.
2-nitrobenzylamine: Contains the nitrobenzyl group but lacks the cyclohexane ring.
N-benzylcyclohexanamine: Similar structure but without the nitro group.
Uniqueness
N-(2-nitrobenzyl)cyclohexanamine is unique due to the presence of both the cyclohexane ring and the nitrobenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
N-(2-nitrobenzyl)cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and research findings that highlight its significance in various fields, including pharmacology and organic synthesis.
This compound is characterized by the presence of a nitro group attached to a benzyl moiety, which can undergo various chemical transformations. The compound can be synthesized through several methods, often involving the reduction of the nitro group to form an amine, which is crucial for its biological activity.
Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Reduction | Nitro group can be reduced to an amine | Lithium aluminum hydride, catalytic hydrogenation |
Oxidation | Formation of N-(2-aminobenzyl)cyclohexanamine | Hydrogen gas, palladium catalyst |
Substitution | Benzyl group can undergo nucleophilic substitution | Sodium hydroxide, potassium carbonate |
The reduction of the nitro group is particularly relevant as it allows the compound to interact with biological targets such as proteins and enzymes, potentially altering their activity and leading to various biological effects .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings from studies exploring these effects.
Antimicrobial Activity
In vitro studies have shown that derivatives of nitrobenzyl compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, demonstrating effectiveness in inhibiting growth . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. The compound has been studied for its effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). In these studies, it was found that the compound could induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies
- Study on Anticancer Activity : A study published in Molecules examined the effects of various nitrobenzyl derivatives on tumor cell lines. Results indicated that this compound significantly inhibited cell proliferation and induced cell cycle arrest at specific phases .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of nitrobenzyl derivatives. The findings suggested that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound is largely attributed to its ability to interact with key molecular targets within cells. The reduction of the nitro group to an amine enhances its reactivity and allows for binding with proteins involved in critical cellular processes.
Q & A
Q. What are the optimal synthetic routes for N-(2-nitrobenzyl)cyclohexanamine, and how does the nitro group position influence reaction conditions?
Basic Research Question
The synthesis typically involves nucleophilic substitution between 2-nitrobenzyl chloride and cyclohexanamine in the presence of a base (e.g., NaOH). The nitro group's position (ortho vs. para) significantly impacts reactivity due to steric hindrance and electronic effects. For instance, the ortho-nitro group in this compound may reduce reaction yields compared to para isomers due to steric constraints during the benzylation step . Methodological optimization includes:
- Temperature control : Reactions conducted at 60–80°C to balance kinetics and side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyclohexanamine.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Basic Research Question
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm for nitrobenzyl), cyclohexyl protons (δ 1.2–2.4 ppm), and amine protons (δ 2.8–3.2 ppm). The ortho-nitro group causes deshielding of adjacent aromatic protons .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 248.32 (C14H20N2O2) with fragmentation patterns confirming the nitrobenzyl and cyclohexylamine moieties .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve.
Q. What strategies resolve contradictions in thermodynamic data (e.g., vaporization enthalpy) for cyclohexanamine derivatives?
Advanced Research Question
Discrepancies in vaporization enthalpies are addressed through:
- Group-contribution methods : Predict thermodynamic properties by summing contributions from functional groups (e.g., nitro, cyclohexyl) .
- Quantum-chemical calculations : Density Functional Theory (DFT) validates experimental data by simulating molecular interactions and hydrogen bonding strengths .
- Experimental validation : Transpiration method measures vapor pressures at controlled temperatures (e.g., 25–150°C) to recalculate consistent enthalpy values .
Q. How does the nitro group's position affect the compound's reactivity in substitution reactions compared to other isomers?
Advanced Research Question
The ortho-nitro group in this compound induces steric hindrance, slowing electrophilic substitution compared to para isomers. For example:
- Electrophilic aromatic substitution : Ortho-directing effects reduce regioselectivity in nitration/sulfonation reactions.
- Reduction reactions : Catalytic hydrogenation of the nitro group requires higher pressures (5–10 atm H2) due to steric shielding .
Comparative reactivity
Isomer | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Ortho-nitro | 0.45 ± 0.03 | 85.2 |
Para-nitro | 1.12 ± 0.05 | 72.6 |
Q. What are the solubility and stability profiles of this compound under various conditions?
Basic Research Question
- Solubility : Low in water (0.12 mg/mL at 25°C) but improves in DMSO or ethanol. Hydrochloride salts enhance aqueous solubility (e.g., 5.8 mg/mL) .
- Stability : Degrades under UV light (t1/2 = 48 hrs) or acidic conditions (pH < 3). Storage recommendations:
Q. What in silico methods predict the biological target interactions of this compound?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to targets like monoamine transporters or μ-opioid receptors. Use Protein Data Bank (PDB) structures (e.g., 3G9k for enzyme targets) .
- ADME prediction : SwissADME evaluates drug-likeness (Lipinski’s Rule of Five) and bioavailability. Key parameters:
- Dynamic simulations : Molecular Dynamics (MD) simulations (e.g., GROMACS) validate binding stability over 100 ns trajectories .
Q. Notes on Evidence Utilization:
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]cyclohexanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14H,1-3,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAXUOSOILHKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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